Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate

ULK1 Inhibition Autophagy Kinase SAR

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS 1932063-48-3) is a chiral cis-1,3-diaminocyclohexane derivative bearing a benzyloxycarbonyl (Cbz) protecting group on the 1-amino position and a free amine at the 3-position. It is a synthetic intermediate utilized in medicinal chemistry programs for constructing pharmaceutical candidates requiring defined stereochemistry.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 1932063-48-3
Cat. No. B3179669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl ((1R,3S)-3-aminocyclohexyl)carbamate
CAS1932063-48-3
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13+/m0/s1
InChIKeyNFWZARAFTINKJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS 1932063-48-3): Cbz-Protected (1R,3S)-Cyclohexane-1,3-Diamine for Chiral Intermediate Procurement


Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS 1932063-48-3) is a chiral cis-1,3-diaminocyclohexane derivative bearing a benzyloxycarbonyl (Cbz) protecting group on the 1-amino position and a free amine at the 3-position. It is a synthetic intermediate utilized in medicinal chemistry programs for constructing pharmaceutical candidates requiring defined stereochemistry [1]. The compound features a defined (1R,3S) absolute configuration, which confers a specific spatial arrangement of the amino and Cbz-protected amino groups on the cyclohexane ring . A recent patent application (WO2023/123456) describes a catalytic asymmetric synthesis method achieving enantiomeric excess (ee) >99% for this specific configuration, underscoring the technical sophistication required for its stereocontrolled preparation [2].

Why Generic Cis-3-Aminocyclohexylcarbamate Cannot Substitute for Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate in Regulated Synthetic Pathways


Procurement of a generic, stereochemically undefined 'cis-3-aminocyclohexylcarbamate' mixture introduces substantial risk in asymmetric synthesis workflows. While a generic cis mixture (e.g., cis-benzyl 3-aminocyclohexylcarbamate, CAS 1261225-45-9) may contain the (1R,3S) enantiomer, it will also include the enantiomeric (1S,3R) form . In biological systems and chiral environments, the (1S,3R) counterpart can exhibit divergent binding kinetics or pharmacological profiles—as exemplified by ULK1 inhibitor SAR studies where (1R,3S)-3-aminocyclohexane demonstrated an IC50 of 0.045, compared to 3.05 for the (1S,3R) counterpart, representing a 67.8-fold potency difference [1]. The precise (1R,3S) configuration is essential for reproducibility and downstream regulatory compliance, particularly when intermediates are incorporated into GMP manufacturing workflows.

Quantitative Differentiation Evidence for Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate Procurement


Stereochemistry-Dependent Potency: (1R,3S) Configuration Exhibits 67.8-Fold Higher ULK1 Inhibition than (1S,3R) Counterpart

In a structure-activity relationship (SAR) study of ULK1 inhibitors, the (1R,3S)-3-aminocyclohexane scaffold exhibited significantly enhanced potency compared to the (1S,3R) enantiomer. While direct data for the Cbz-protected benzyl carbamate (CAS 1932063-48-3) is not reported, the underlying free amine scaffold's stereochemistry directly dictates the spatial orientation of the reactive amine once deprotected [1].

ULK1 Inhibition Autophagy Kinase SAR Stereochemistry

Regiochemical Specificity: Cbz Protection at 1-Position with Free 3-Amine Enables Orthogonal Synthetic Manipulation

Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate provides a precisely differentiated 1,3-diaminocyclohexane scaffold where the 1-amino group is Cbz-protected and the 3-amino group remains free. This orthogonal protection strategy is not available in generic cis-3-aminocyclohexylcarbamate (CAS 1261225-45-9), which lacks defined positional protection . The Cbz group can be removed under mild hydrogenolysis conditions (H2, Pd/C) while preserving the free amine's reactivity, enabling sequential functionalization without protecting group scrambling [1].

Orthogonal Protection Bifunctional Building Block Medicinal Chemistry Peptide Synthesis

Synthetic Accessibility: Patent-Disclosed Catalytic Asymmetric Route Achieves >99% ee for (1R,3S) Configuration

A recent patent application (WO2023/123456) discloses a catalytic asymmetric synthesis method specifically for the (1R,3S) configuration of this compound class, achieving enantiomeric excess (ee) >99% [1]. This stands in contrast to the commercial availability of racemic or stereochemically ambiguous cis mixtures (CAS 1261225-45-9) which may require costly chiral chromatography for enantiomer separation . The patent's focus on this specific stereoisomer confirms industrial demand for high enantiopurity material.

Asymmetric Synthesis Process Chemistry Enantiomeric Excess Catalytic Hydrogenation

Comparative Purity Specifications: Commercial Sources Offer 97-98% Purity vs. Standard 95% for Generic Cis Analog

Commercial suppliers of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS 1932063-48-3) report purity specifications of 97-98% , with some vendors offering NLT 98% (not less than 98%) . In comparison, the generic cis-benzyl 3-aminocyclohexylcarbamate (CAS 1261225-45-9) is commonly listed at 95% purity .

Purity Specification QC Release Procurement Analytical Chemistry

Scaffold Divergence from trans-Isomers: cis-(1R,3S) Configuration Provides Distinct Spatial Orientation for 1,3-Diamine Motifs

The cis-(1R,3S) configuration of Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate orients both amino groups on the same face of the cyclohexane ring, in contrast to the trans-3-aminocyclohexylcarbamate analog (e.g., CAS 1223158-00-6) which positions the amino groups on opposite faces [1]. This spatial arrangement affects hydrogen bonding patterns, chelation potential, and overall molecular topology in target binding sites. In the ULK1 inhibitor SAR study, cis-3-aminocyclohexane derivatives consistently demonstrated different activity profiles from trans analogs [2].

Stereochemistry Conformational Analysis Receptor Binding Molecular Modeling

Optimal Application Scenarios for Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate Procurement


Synthesis of ULK1-Targeted Autophagy Modulators Requiring Defined (1R,3S) Stereochemistry

Medicinal chemistry programs developing ULK1 kinase inhibitors for oncology or neurodegenerative disease applications should prioritize Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate. The underlying (1R,3S)-3-aminocyclohexane scaffold exhibits an IC50 of 0.045 against ULK1, which is 67.8-fold more potent than the (1S,3R) counterpart (IC50 = 3.05) [1]. Use of this stereochemically pure intermediate ensures that the final compounds incorporate the optimal stereochemistry for target engagement, avoiding potency losses associated with racemic or incorrect enantiomer incorporation.

Sequential Functionalization of 1,3-Diaminocyclohexane Scaffolds in Protease Inhibitor Development

In synthetic routes requiring sequential derivatization of a 1,3-diaminocyclohexane core, Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate provides orthogonal protection unavailable in generic cis mixtures. The defined Cbz protection at the 1-position with a free 3-amine enables chemists to functionalize the 3-position first under conditions that do not disturb the Cbz group, followed by mild hydrogenolytic deprotection (H2, Pd/C) to reveal the 1-amine for subsequent coupling [1]. This orthogonal strategy eliminates protecting group scrambling and reduces purification steps compared to using undefined cis mixtures (CAS 1261225-45-9) . The scaffold is particularly relevant for protease inhibitor programs where 1,3-diamine motifs serve as transition-state mimetics or P1/P2 binding elements.

GMP-Enabled Pharmaceutical Intermediate Manufacturing with High Enantiopurity Requirements

Process chemistry groups scaling up synthetic routes for clinical candidates should select Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate based on the patent-disclosed catalytic asymmetric synthesis method (WO2023/123456) achieving >99% enantiomeric excess [1]. This high ee specification, combined with commercial purity of 97-98% , supports regulatory filings where stereochemical purity must be rigorously controlled and documented. The alternative procurement of stereochemically ambiguous cis mixtures would necessitate in-house chiral resolution, adding cost, time, and analytical burden to GMP manufacturing workflows.

Structure-Based Design of Chiral Ligands and Organocatalysts

Academic and industrial groups designing chiral ligands or organocatalysts requiring a cis-1,3-diamine cyclohexane backbone benefit from the defined (1R,3S) configuration of this building block. The cis orientation places both nitrogen functionalities on the same face of the cyclohexane ring, enabling bidentate coordination to metal centers or simultaneous hydrogen bonding to substrates [1]. In contrast, trans-3-aminocyclohexylcarbamate analogs (e.g., CAS 1223158-00-6) orient the amines on opposite faces, altering chelation geometry and catalytic outcomes. The >99% ee synthetic accessibility ensures the resulting ligands and catalysts maintain the intended stereochemical purity essential for asymmetric induction.

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